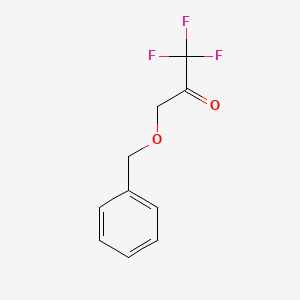

2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-” is a chemical compound with the molecular formula C10H11F3O2 . It is also known as 1,1,1-Trifluoro-3-(phenylmethoxy)-2-propanol .

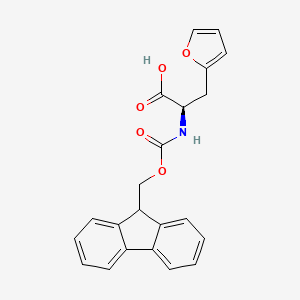

Molecular Structure Analysis

The molecular structure of “2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-” consists of a propanone backbone with a trifluoromethyl group and a phenylmethoxy group attached . The presence of these groups can significantly influence the chemical properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-” include a predicted boiling point of 276.5±40.0 °C and a predicted density of 1.251±0.06 g/cm3 . The compound also has a predicted pKa value of 11.69±0.20 .

Wissenschaftliche Forschungsanwendungen

Oxidation Reactions and Ketone Formation

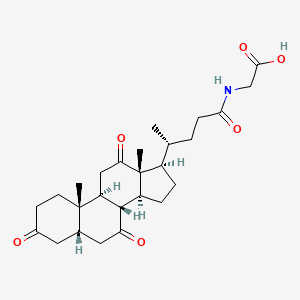

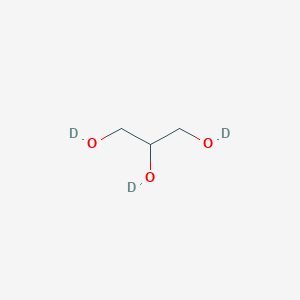

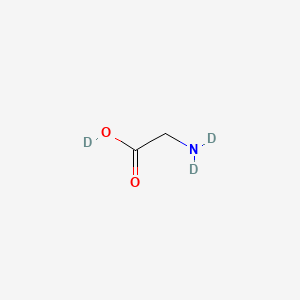

Research has demonstrated that certain alcohols, including variations of 2-propanol and 1-phenyl-2,2,2-trifluoroethanol, undergo oxidation by potassium tetraoxoferrate(VI) to produce ketones in almost quantitative yields. This process is characterized by significant activation energies and substantial primary deuterium isotope effects, indicating the complexity and efficiency of these reactions (Norcross et al., 1997).

Synthetic Applications

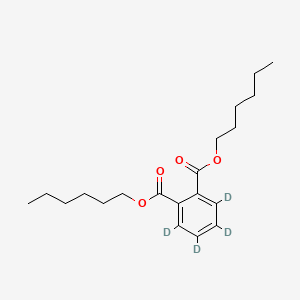

The compound has been used as a precursor or intermediate in various synthetic pathways. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives were prepared from 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, showcasing the compound's role in the synthesis of functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002). Similarly, 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone was utilized as a synthetic equivalent of trifluoropyruvaldehyde for creating fluorine-containing heterocycles, underlining the compound's versatility in organic synthesis (Kamitori, 2003).

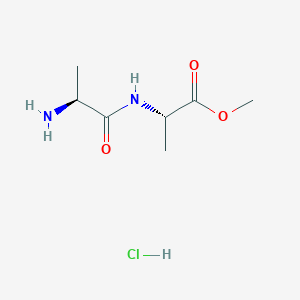

Enantioselective Synthesis and Catalysis

Lipase-mediated kinetic resolution was applied to 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, resulting in high enantiomeric purity. This method facilitated the synthesis of 1,1,1-trifluoro-2,3-epoxypropane and underscores the importance of enantioselective processes in producing compounds with specific stereochemical configurations (Shimizu et al., 1996).

Polymer and Material Science

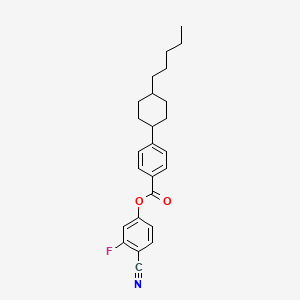

Highly fluorinated monomers, precursors of side-chain liquid crystalline polysiloxanes, were synthesized from 2-(perfluoro-n-alkyl)ethanol, illustrating the application of such compounds in the development of advanced materials with potential optical and electronic uses (Bracon et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, 1,1,1-Trifluoro-3-phenyl-2-propanone, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and follow safety protocols .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxypropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNAGEGGLIKCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459811 |

Source

|

| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329065-59-0 |

Source

|

| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)